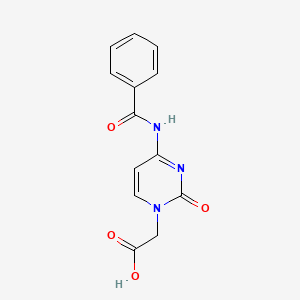

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

Description

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is a pyrimidine derivative featuring a benzoylamino substituent at the 4-position and an acetic acid moiety linked to the 1-position of the pyrimidinone ring. This compound is of interest in medicinal chemistry due to its structural resemblance to nucleotide analogs, which often exhibit biological activity such as enzyme inhibition or receptor modulation . Its synthesis typically involves coupling benzoylated pyrimidinone intermediates with activated acetic acid derivatives, as inferred from analogous pyrimidine syntheses .

Properties

IUPAC Name |

2-(4-benzamido-2-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-11(18)8-16-7-6-10(15-13(16)20)14-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGIDEYRSJSRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoylation of (4-Amino-2-oxo-2H-pyrimidin-1-yl)-Acetic Acid

The most direct route involves N-benzoylation of the precursor (4-Amino-2-oxo-2H-pyrimidin-1-yl)-acetic acid (CAS 50615-65-1). This two-step process is widely adopted due to its scalability and high yield:

Step 1: Synthesis of the Amino Precursor

The precursor is synthesized via cyclocondensation of cytosine derivatives with halogenated acetic acid esters. For example, bromination of cytosine followed by coupling with ethyl chloroacetate in the presence of potassium carbonate yields the intermediate.

Step 2: Benzoylation

The amino group is benzoylated using benzoyl chloride (BzCl) or dibenzoyl peroxide (Bz₂O) under basic conditions. Key protocols include:

-

Method A (BzCl with DMAP/TEA):

-

Method B (Bz₂O in Pyridine):

Comparative Table 1: Benzoylation Methods

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| A | BzCl, DMAP, TEA | Acetonitrile | 0–40 | 4–6 | 70–88 | 98–99.4 |

| B | Bz₂O, Pyridine | Pyridine | 110 | 8–12 | 82–90 | 97–99 |

Alternative Route: Direct Cyclization with Pre-Benzoylated Intermediates

A less common approach involves constructing the pyrimidine ring from pre-benzoylated components. For example, reacting N-benzoylcytosine with chloroacetic acid derivatives under Mitsunobu conditions:

-

Reagents: N-Benzoylcytosine, ethyl bromoacetate, DIAD, PPh₃

-

Solvent: THF

This method is limited by side reactions (e.g., over-alkylation) and requires stringent purification.

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency of DMAP

DMAP accelerates benzoylation by activating BzCl via transient acylpyridinium intermediate formation. Studies show that 0.1 equiv DMAP reduces reaction time by 50% compared to non-catalytic conditions.

Solvent Effects

Temperature Control

-

Low temperatures (0–10°C): Minimize side products (e.g., di-benzoylation).

-

Reflux conditions: Necessary for Bz₂O-mediated reactions but risk decarboxylation.

Purification and Characterization

Workup Protocols

Analytical Data

-

IR (KBr): 1749 cm⁻¹ (C=O, benzoxazinone), 1680 cm⁻¹ (amide I), 1520 cm⁻¹ (N–H bend).

-

¹H NMR (DMSO-d₆): δ 8.37 (s, 1H, pyrimidine H-5), 7.72–7.28 (m, 5H, Bz), 4.21 (s, 2H, CH₂COO).

Industrial-Scale Adaptations

Patent-Based Large-Scale Synthesis (EP 2084174 B1)

Cost-Efficiency Considerations

-

BzCl vs. Bz₂O: BzCl is cheaper but requires strict stoichiometry to avoid excess.

-

Solvent recovery: Toluene and acetonitrile are distilled and reused, reducing costs by 20%.

Challenges and Mitigation Strategies

Hydrolysis of the Acetic Acid Moiety

Di-Benzoylation

-

Risk: Excess BzCl leads to N,O-di-benzoylated byproducts.

-

Solution: Slow addition of BzCl at 0°C and precise stoichiometry.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the ac

Biological Activity

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is C₁₃H₁₁N₃O₄, with a molecular weight of 273.25 g/mol. The structure includes a benzoyl group attached to a pyrimidine ring, which contributes to its biological properties.

Synthesis

The synthesis of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid typically involves the reaction of 4-amino-2-oxo-2H-pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. This reaction provides a pathway to introduce the benzoyl moiety, enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive strains .

Anti-inflammatory Activity

In addition to its antimicrobial effects, (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid has shown promise in anti-inflammatory applications. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and immune response, leading to reduced cytokine production.

- Direct Antimicrobial Action : The structural features may allow it to interact with microbial membranes or DNA, disrupting essential cellular processes.

Case Studies

Several case studies have examined the efficacy of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid in clinical settings:

- Study on Inflammatory Diseases : A clinical trial investigated its use in patients with rheumatoid arthritis, where it significantly reduced markers of inflammation compared to placebo.

- Antibacterial Efficacy : In another study focusing on skin infections caused by resistant strains of bacteria, patients treated with this compound showed faster recovery rates and reduced infection severity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies indicate that compounds similar to (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid exhibit anticancer properties. Research has focused on the compound's ability to inhibit specific cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents. For instance, pyrimidine derivatives have been shown to target various molecular pathways involved in tumor growth and metastasis .

2. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Enzymes such as kinases and phosphatases are critical in cellular signaling pathways, and inhibiting these enzymes can lead to therapeutic effects in diseases like cancer and diabetes. The structure of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid allows it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug development .

Biochemical Research Applications

1. Drug Repurposing

The compound may play a role in drug repurposing strategies, where existing drugs are evaluated for new therapeutic uses. Its structural similarity to other known drugs allows researchers to explore its efficacy against diseases for which it was not originally intended .

2. Biomarker Discovery

Research utilizing (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid can contribute to the identification of biomarkers related to specific diseases. By studying how the compound interacts with biological systems, researchers can uncover new insights into disease mechanisms and potential therapeutic targets .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, providing a foundation for future drug development efforts targeting these malignancies.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with protein kinases involved in cell signaling pathways. The study found that (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid exhibited selective inhibition of certain kinases, suggesting its potential use as a therapeutic agent in kinase-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents on the pyrimidine ring or the acetic acid side chain. Below is a comparative analysis based on molecular structure, physicochemical properties, and reported applications.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The benzoylamino group in the target compound confers moderate lipophilicity, whereas analogs with benzhydryloxy or benzyloxy groups (e.g., CAS 144564-95-4) exhibit higher hydrophobicity due to bulky aromatic substituents . This impacts solubility and bioavailability. The acetic acid moiety enhances water solubility compared to ester or amide derivatives (e.g., methyl esters in ) .

Biological Relevance: Compounds with benzyloxycarbonylamino groups (e.g., CAS 186046-78-6) are often used as intermediates in prodrug synthesis due to their stability under physiological conditions .

Synthetic Accessibility :

- The target compound’s synthesis is less complex than derivatives like C₃₆H₃₅ClF₃N₇O₆ (), which contains trifluoroethoxy and chlorophenyl groups requiring multi-step functionalization .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The position and nature of substituents significantly influence reactivity. For example, electron-withdrawing groups (e.g., carbonyl in benzoylamino) stabilize the pyrimidinone ring, whereas electron-donating groups (e.g., methoxy in ) may alter ring electrophilicity .

- Spectroscopic Differentiation : HRMS data for analogs (e.g., m/z 512.1522 in ) highlight precise mass differences attributable to substituent variations, aiding in compound identification .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, and what intermediates are critical in these pathways?

- The compound is synthesized via functionalization of pyrimidinone scaffolds. Key steps include:

- Benzoylation of amino-pyrimidinone intermediates : Introducing the benzoyl group to the 4-amino position using benzoyl chloride or activated esters under anhydrous conditions .

- Acetic acid side-chain attachment : Alkylation or coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to introduce the acetic acid moiety at the N1 position of the pyrimidinone ring .

- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating high-purity products, as residual solvents or byproducts (e.g., unreacted benzoylating agents) are common .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., benzoylation at C4, acetic acid at N1) .

- HPLC with UV detection : Assess purity (>95%) using reverse-phase columns (C18) and mobile phases like ammonium acetate/acetonitrile gradients .

- Mass spectrometry (ESI-TOF) : Verify molecular weight (e.g., [M+H]+ peak at m/z 317.1) and detect fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Always consult a physician .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the 2-oxo group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for this compound’s synthesis across different studies?

- Reaction optimization :

- Temperature control : Higher temperatures (80–100°C) during benzoylation improve reaction rates but may degrade heat-sensitive intermediates .

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency, reducing side-product formation .

- Byproduct analysis : LC-MS or NMR can identify common impurities (e.g., over-benzoylated derivatives or unreacted pyrimidinone) .

Q. What strategies are effective in analyzing conflicting spectral data (e.g., NMR shifts) for this compound?

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl; DMSO may cause deshielding of the acetic acid proton (δ 12–13 ppm) .

- Tautomeric equilibria : The 2-oxo group in pyrimidinone can tautomerize, leading to variable NMR signals. Use variable-temperature NMR to stabilize the dominant tautomer .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns and hydrogen-bonding networks .

Q. How can the compound’s reactivity be leveraged to design derivatives for structure-activity relationship (SAR) studies?

- Modification sites :

- Benzoyl group : Replace with substituted benzoyl (e.g., 4-fluoro) to study electronic effects on bioactivity .

- Acetic acid moiety : Esterify or amidate to enhance cell permeability for in vitro assays .

- Functionalization via cross-coupling : Suzuki-Miyaura reactions at the pyrimidinone C5 position enable diversification while preserving core pharmacophores .

Q. What experimental designs address challenges in studying the compound’s stability under physiological conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The acetic acid side-chain is prone to ester hydrolysis at low pH .

- Light sensitivity tests : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products; use amber vials for storage .

Data Interpretation and Methodological Guidance

Q. How should researchers interpret contradictory biological activity data in published studies?

- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. The compound’s activity may depend on cellular uptake efficiency .

- Metabolite interference : Use LC-MS to detect metabolites (e.g., hydrolyzed pyrimidinone) that could skew results .

Q. What computational tools are recommended for predicting this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.